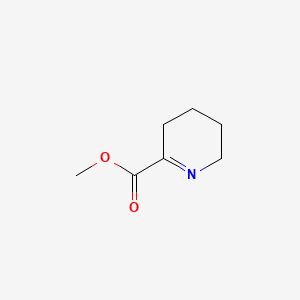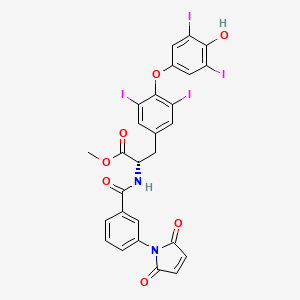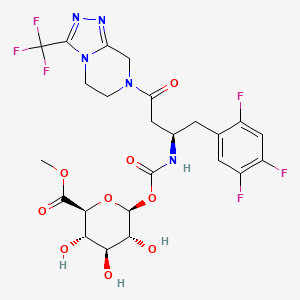
Sitagliptin Carbamoyl beta-D-Glucuronide Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sitagliptin Carbamoyl beta-D-Glucuronide Methyl Ester is a biochemical compound with the molecular formula C24H25F6N5O9 and a molecular weight of 641.47. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sitagliptin Carbamoyl beta-D-Glucuronide Methyl Ester involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of carbamoyl and glucuronide linkages. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sitagliptin Carbamoyl beta-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Sitagliptin Carbamoyl beta-D-Glucuronide Methyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Sitagliptin Carbamoyl beta-D-Glucuronide Methyl Ester involves its interaction with specific molecular targets and pathways. It is known to inhibit dipeptidyl peptidase-4 (DPP-4), leading to increased levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sitagliptin: A DPP-4 inhibitor used for the treatment of type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor with similar therapeutic effects.
Saxagliptin: A DPP-4 inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness
Sitagliptin Carbamoyl beta-D-Glucuronide Methyl Ester is unique due to its specific chemical structure, which includes a carbamoyl and glucuronide linkage. This structure may confer distinct biochemical properties and interactions compared to other DPP-4 inhibitors.
Eigenschaften
Molekularformel |
C24H25F6N5O9 |
|---|---|
Molekulargewicht |
641.5 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamoyloxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H25F6N5O9/c1-42-20(40)19-17(38)16(37)18(39)21(43-19)44-23(41)31-10(4-9-5-12(26)13(27)7-11(9)25)6-15(36)34-2-3-35-14(8-34)32-33-22(35)24(28,29)30/h5,7,10,16-19,21,37-39H,2-4,6,8H2,1H3,(H,31,41)/t10-,16+,17+,18-,19+,21+/m1/s1 |
InChI-Schlüssel |
LKUJSWXRTBRCAD-TZKQNKSJSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)N[C@H](CC2=CC(=C(C=C2F)F)F)CC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)O)O)O |
Kanonische SMILES |
COC(=O)C1C(C(C(C(O1)OC(=O)NC(CC2=CC(=C(C=C2F)F)F)CC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


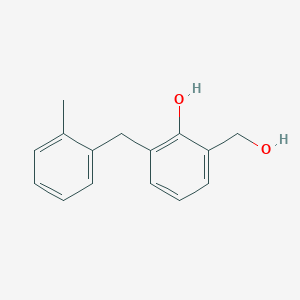


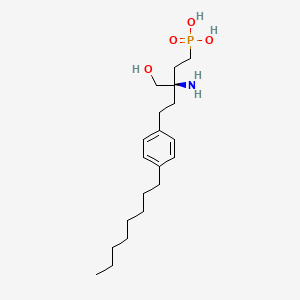
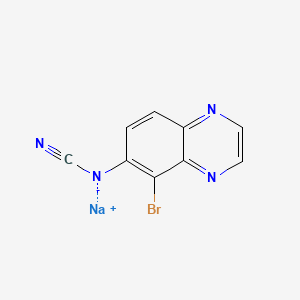


![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane](/img/structure/B13838807.png)
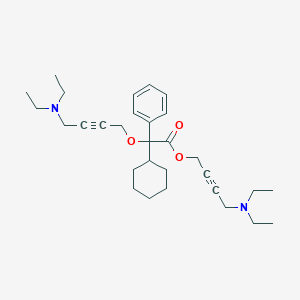
![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
